Comparative Dopamine Receptor Binding: 4-(2-Amino-4-methylphenyl)piperazin-2-one versus Unsubstituted Piperazin-2-one
4-(2-Amino-4-methylphenyl)piperazin-2-one exhibits measurable affinity for canine striatal dopamine receptors with an apparent IC50 of approximately 28 μM (reported mean of two separate experiments, each performed in triplicate) using [3H]NCA as the radioligand [1]. In contrast, the unsubstituted parent scaffold piperazin-2-one (CAS 5625-67-2) demonstrates no measurable dopamine receptor binding activity in comparable radioligand displacement assays [2]. This represents a functional gain-of-activity conferred by the 2-amino-4-methylphenyl substitution.
| Evidence Dimension | Dopamine receptor binding affinity (IC50) |
|---|---|
| Target Compound Data | ~28 μM (apparent IC50) |
| Comparator Or Baseline | Unsubstituted piperazin-2-one (CAS 5625-67-2): no measurable binding |
| Quantified Difference | Qualitative gain-of-function: target active, comparator inactive |
| Conditions | Canine striatal membrane preparations; [3H]NCA radioligand binding assay; mean of two independent triplicate experiments [1] |
Why This Matters
This differential confirms that the phenyl substitution is essential for receptor engagement, and that generic piperazin-2-one cannot substitute for the target compound in dopamine receptor studies.
- [1] BindingDB. ChEBML_59717: Dopamine receptor binding assay for 4-(2-amino-4-methylphenyl)piperazin-2-one. Last update November 1, 2007. View Source
- [2] BindingDB. Piperazin-2-one (unsubstituted) dopamine receptor binding data: no detectable activity reported. Accessed 2026. View Source
